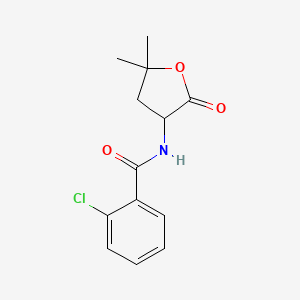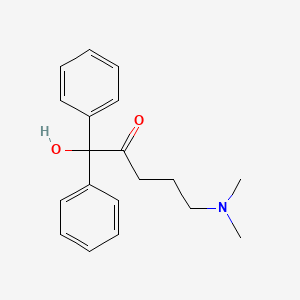
2-Pentanone, 5-dimethylamino-1,1-diphenyl-1-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentanone, 5-dimethylamino-1,1-diphenyl-1-hydroxy- is an organic compound with the molecular formula C19H23NO2. It is a ketone derivative characterized by the presence of a dimethylamino group and two phenyl groups attached to the pentanone backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 5-dimethylamino-1,1-diphenyl-1-hydroxy- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,1-diphenyl-2-propanone with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-Pentanone, 5-dimethylamino-1,1-diphenyl-1-hydroxy- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as distillation and crystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentanone, 5-dimethylamino-1,1-diphenyl-1-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Pentanone, 5-dimethylamino-1,1-diphenyl-1-hydroxy- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Pentanone, 5-dimethylamino-1,1-diphenyl-1-hydroxy- involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl groups contribute to hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pentanone, 5-hydroxy-: A similar compound with a hydroxyl group instead of a dimethylamino group.
1,1-Diphenyl-2-propanone: A precursor in the synthesis of 2-Pentanone, 5-dimethylamino-1,1-diphenyl-1-hydroxy-.
Dimethylaminoacetophenone: Another compound with a dimethylamino group and phenyl ring.
Uniqueness
2-Pentanone, 5-dimethylamino-1,1-diphenyl-1-hydroxy- is unique due to the combination of its functional groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
24860-74-0 |
|---|---|
Molekularformel |
C19H23NO2 |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
5-(dimethylamino)-1-hydroxy-1,1-diphenylpentan-2-one |
InChI |
InChI=1S/C19H23NO2/c1-20(2)15-9-14-18(21)19(22,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13,22H,9,14-15H2,1-2H3 |
InChI-Schlüssel |
IVAAVEHRGYTOQH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



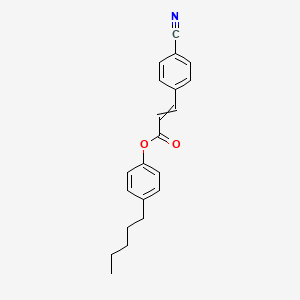
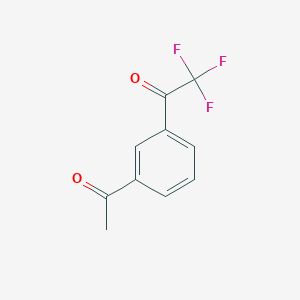
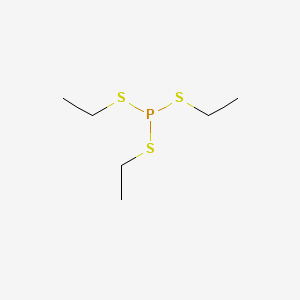
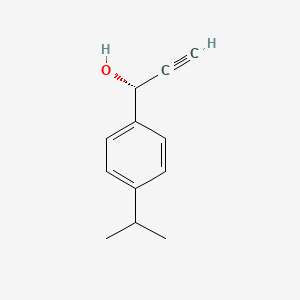

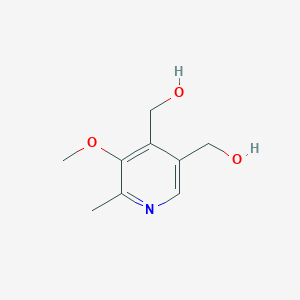
![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide](/img/structure/B13798089.png)
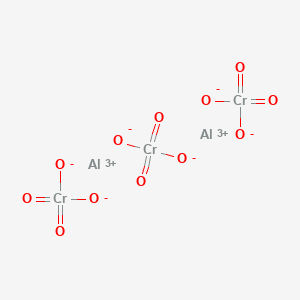
![1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol](/img/structure/B13798096.png)
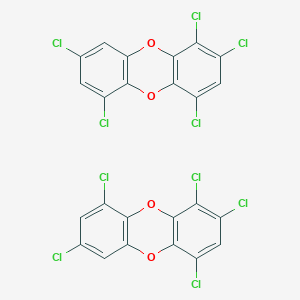
![1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride](/img/structure/B13798107.png)

